molecular formula C22H16N4O2S2 B3260050 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 326881-91-8

2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B3260050
CAS No.: 326881-91-8
M. Wt: 432.5 g/mol
InChI Key: SCCAFFYSHVIGMD-UHFFFAOYSA-N
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Description

2-(2-((4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a synthetic hybrid heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure integrates a 1,2,4-triazole core—a privileged scaffold in drug discovery—linked via a thioether bridge to an isoindoline-1,3-dione (phthalimide) moiety . The 1,2,4-triazole ring system is recognized for its diverse biological activities. Incorporating a thiophene substituent at the 5-position of the triazole ring is a strategy to enhance molecular diversity and optimize interactions with biological targets . This specific molecular architecture suggests potential for the compound to serve as a key intermediate or a novel pharmacophore in the development of therapeutic agents. Research into analogous structures indicates that 1,2,4-triazole-3-thione derivatives exhibit a broad spectrum of biological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The presence of the phthalimide group is also significant, as this moiety is found in compounds with various bioactivities and can contribute to the overall pharmacological profile of the molecule . The primary research applications for this compound are in the synthesis of new chemical entities and as a building block for constructing more complex heterocyclic systems. It is particularly valuable for investigating structure-activity relationships (SAR) and for screening against a panel of biological targets to identify novel lead compounds. Researchers can utilize this chemical to explore its mechanism of action, which may involve enzyme inhibition or receptor modulation, given the known profiles of its constituent parts . This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c27-20-16-9-4-5-10-17(16)21(28)25(20)12-14-30-22-24-23-19(18-11-6-13-29-18)26(22)15-7-2-1-3-8-15/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCAFFYSHVIGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, inhibiting their activity. The thiophene ring can enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The isoindoline-1,3-dione moiety can interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogues:

Compound Name / ID Key Structural Features Biological Activity Synthesis Method Reference(s)
Target Compound 4-Phenyl-5-(thiophen-2-yl)-1,2,4-triazole, thioethyl linker, isoindoline-1,3-dione Not explicitly reported; inferred anticancer potential from analogues Condensation of triazole-thiol with chloroethyl isoindoline-dione (K₂CO₃/acetone)
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) Triazolidine-thione, methyl group, isoindoline-1,3-dione Not reported; characterized via NMR and elemental analysis Reflux with thiosemicarbazide
4-Haloaryl-5-(thiophen-2-yl)-1,2,4-triazole-3-thiones (5a–e) Triazole-3-thiones, thiophen-2-yl, halogenated aryl Antimicrobial (study focus) Reflux with haloaryl isothiocyanates
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-1,2,4-triazol-3-yl)thio)acetohydrazide (10) Triazole-thioacetohydrazide, hydrazone moiety Anticancer (inhibits melanoma IGR39 cell migration) Hydrazone formation from aldehydes
2-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide Triazole with ethyl and thiophen-2-yl, N-(4-fluorophenyl)acetamide Not explicitly reported; structural analogues show kinase inhibition Not detailed in evidence
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Triazole with ethyl and pyridinyl, acetamide Orco ion channel activator (insect pheromone sensing) Not detailed in evidence

Key Structural and Functional Insights:

Isoindoline-1,3-dione introduces rigidity and planar geometry, contrasting with flexible hydrazone (e.g., compound 10) or acetamide (e.g., compound in ) termini, which may reduce off-target interactions .

Biological Activity: Hydrazone derivatives (e.g., compound 10) exhibit potent antimetastatic activity (IC₅₀: 8–12 µM against IGR39 melanoma), attributed to their ability to disrupt cell migration pathways . Triazole-3-thiones (e.g., 5a–e) show broad-spectrum antimicrobial activity, likely due to thione-mediated redox interactions .

Synthetic Routes :

  • The target compound’s synthesis (condensation under basic conditions) is more efficient than multi-step hydrazone formations (e.g., compound 10) but less versatile than one-pot triazole-thione preparations (e.g., 5a–e) .

Research Findings and Implications

  • Anticancer Potential: Triazole-thio derivatives with phthalimide groups (e.g., compound 13c) demonstrate moderate cytotoxicity (IC₅₀: 20–50 µM) in preliminary assays, though the target compound’s thiophene substitution may enhance specificity .
  • Thermal Stability : Isoindoline-1,3-dione-containing compounds (e.g., 13c) exhibit high melting points (>300°C), suggesting robust thermal stability for formulation .
  • SAR Insights : Replacement of thiophene with pyridinyl (e.g., VUAA1) or fluorophenyl (e.g., compound in ) alters electronic profiles and biological targets, highlighting the triazole core’s adaptability .

Biological Activity

The compound 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including a triazole , thiophene , and isoindoline structure. Research indicates that derivatives of triazoles often exhibit a range of biological properties such as anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The IUPAC name for this compound is:

2 2 4 phenyl 5 thiophen 2 yl 1 2 4 triazol 3 yl sulfanyl ethyl isoindole 1 3 dione\text{2 2 4 phenyl 5 thiophen 2 yl 1 2 4 triazol 3 yl sulfanyl ethyl isoindole 1 3 dione}

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H16N4O2S2
Molecular Weight428.51 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Triazole Ring : The triazole moiety is known to interact with enzymes, potentially inhibiting their activity. This interaction is crucial for its anticancer properties.
  • Thiophene Ring : Enhances the compound's lipophilicity, allowing better cellular membrane permeability.
  • Isoindoline Moiety : This part of the molecule may interact with DNA or proteins, contributing to its anticancer and anti-inflammatory effects.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AHCT116 (Colon Cancer)4.36
Compound BA431 (Skin Cancer)1.98

The presence of the thiophene and isoindoline moieties enhances cytotoxicity against cancer cells by promoting apoptosis and inhibiting tumor growth.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that triazole derivatives can inhibit the growth of bacteria and fungi:

PathogenMIC (μg/mL)
Candida albicans0.25
Staphylococcus aureus0.5

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study published in Molecules highlighted that similar triazole derivatives possess antioxidant capabilities that protect cells from oxidative stress .
  • Anticancer Efficacy : In vitro studies have shown that derivatives of the triazole family can significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis .
  • Mechanistic Insights : Molecular dynamics simulations have elucidated how these compounds interact with specific protein targets involved in cancer progression, providing insights into their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Step 1 : React a triazole-thiol intermediate with sodium monochloroacetate in an aqueous medium to form the ethanoic acid derivative.
  • Step 2 : Acidify with ethanoic acid to isolate the target acid.
  • Step 3 : Synthesize salts by reacting the acid with inorganic (e.g., NaOH, KOH) or organic bases (e.g., morpholine, piperidine) in solvents like propan-2-ol. Purification is achieved via crystallization from methanol or water-propan-2-ol mixtures .

Q. Which analytical methods are critical for confirming structural integrity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions.
    • IR : Confirms functional groups (e.g., C=S, triazole ring vibrations).
  • Chromatography : HPLC or TLC ensures purity and monitors reaction progress.
  • Elemental Analysis : Validates molecular composition .

Q. What preliminary biological screening methods are used for this compound?

  • Molecular Docking : Predicts binding affinity to target proteins (e.g., enzymes, receptors).
  • In Vitro Assays : Antimicrobial activity via disc diffusion; cytotoxicity using cell lines (e.g., MTT assay).
  • ADME Prediction : Computational tools assess pharmacokinetic properties .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and characterization?

  • DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to:
    • Predict molecular geometry and vibrational frequencies.
    • Compare experimental vs. theoretical NMR/IR data (see Table 1 ).
    • Analyze conformational flexibility via torsion angle scans (e.g., 180° to +180° in 20° steps).
  • HOMO-LUMO Analysis : Evaluates electronic properties and reactivity .

Table 1 : Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹)

Bond/VibrationExperimentalDFT (B3LYP)Deviation
C=S Stretch680695+15
Triazole Ring15201505-15
Data adapted from triazole-thione derivatives in .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate Under Controlled Conditions : Standardize assay protocols (e.g., cell line type, incubation time).
  • Structural Modifications : Test derivatives with varied substituents (e.g., fluorophenyl vs. methyl groups) to isolate activity contributors.
  • Cross-Validation : Combine docking predictions with in vitro results to identify false positives .

Q. What strategies improve pharmacological properties through derivative design?

  • Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding interactions.
  • Salt Formation : Improve solubility via sodium or potassium salts.
  • Hybrid Molecules : Combine triazole with isoindoline-dione moieties to target multiple pathways .

Q. How to analyze molecular interactions in docking studies?

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Parameters :
    • Grid box centered on the protein active site.
    • Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with known inhibitors .

Q. Methodological Notes

  • Synthesis Optimization : Vary solvents (aqueous vs. propan-2-ol) and catalysts (e.g., TEA) to improve yields .
  • Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories for peer validation.
  • Ethical Compliance : Adhere to OECD guidelines for biological testing to ensure ethical and reproducible research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione

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